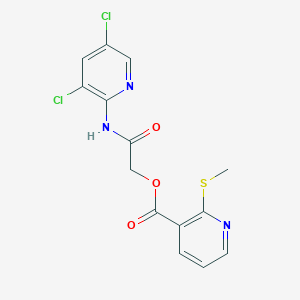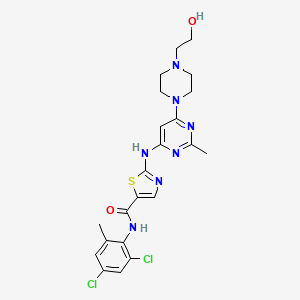
4-Chloro Dasatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors
準備方法
The synthesis of 4-Chloro Dasatinib involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-bromothiazole-5-formic acid with 2-methyl-4-amino-6-chloropyrimidine to form an intermediate compound. This intermediate undergoes further substitution reactions with 4-(2-acetoxyethyl)piperazine, followed by acyl chlorination and amidation reactions with 2-chloro-6-methylaniline. Finally, the acetyl group is removed through hydrolysis to yield this compound .
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents .
化学反応の分析
4-Chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
4-Chloro Dasatinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various substrates.
作用機序
4-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell growth, proliferation, and survival . The primary molecular targets include BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors .
類似化合物との比較
4-Chloro Dasatinib is unique in its ability to inhibit a broad spectrum of tyrosine kinases at nanomolar concentrations. Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used clinically, primarily targeting BCR-ABL.
Nilotinib: A second-generation inhibitor with improved potency and selectivity for BCR-ABL.
Bosutinib: Another second-generation inhibitor targeting BCR-ABL and SRC family kinases
Compared to these compounds, this compound offers enhanced potency and a broader range of kinase inhibition, making it a valuable tool in both research and clinical settings .
特性
分子式 |
C22H25Cl2N7O2S |
|---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-9-15(23)10-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChIキー |
CORXIMSMLPZQNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


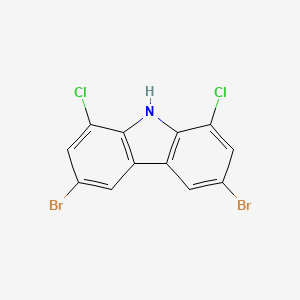
![(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B15282430.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)
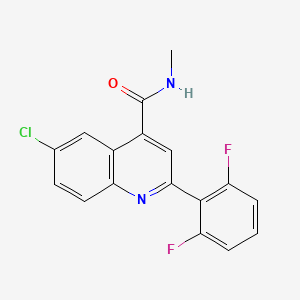
![4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282440.png)
![3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
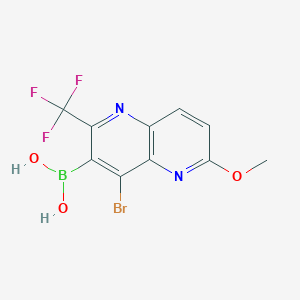
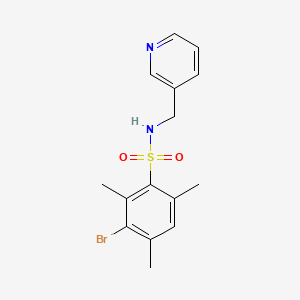
![3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282477.png)
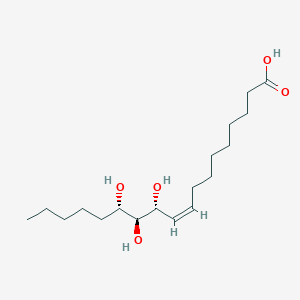
![Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B15282485.png)
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
